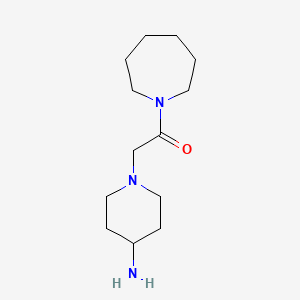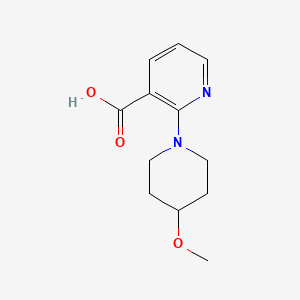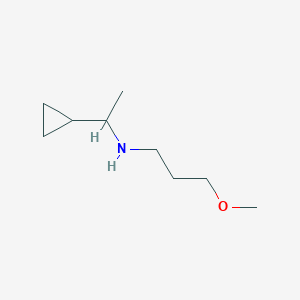
2-(4-Aminopiperidin-1-yl)-1-(azepan-1-yl)ethan-1-one
Descripción general
Descripción
2-(4-Aminopiperidin-1-yl)-1-(azepan-1-yl)ethan-1-one, also known as ApAZE, is a novel piperidine-azepane hybrid compound with potential applications in medicinal chemistry. ApAZE is a synthetic molecule that has been developed as an alternative to classical piperidine and azepane compounds, and it has been studied for its ability to act as a chiral ligand in asymmetric catalysis. ApAZE has also been explored for its ability to act as an agonist or antagonist of certain receptors in the body, and its potential to be used in drug design and development.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Rearrangement
2-(4-Aminopiperidin-1-yl)-1-(azepan-1-yl)ethan-1-one is a compound that may find application in chemical synthesis, particularly in reactions involving the rearrangement of beta-amino alcohols via aziridinium intermediates. Such rearrangements are important for the synthesis of various amines, which can be influenced by the nature of nucleophiles, substituents, solvents, and temperature conditions (Métro, Duthion, Gomez Pardo, & Cossy, 2010).
Pharmacological Properties of Azepane Derivatives
Compounds containing azepane, such as 2-(4-Aminopiperidin-1-yl)-1-(azepan-1-yl)ethan-1-one, have shown a wide range of pharmacological properties. Azepane derivatives have been identified for their potential in drug discovery, demonstrating diverse therapeutic applications including anti-cancer, anti-tubercular, anti-Alzheimer's, antimicrobial agents, and more. Their structural diversity makes them candidates for the development of new therapeutic agents with reduced toxicity and enhanced activity (Zha, Rakesh, Manukumar, Shantharam, & Long, 2019).
Synthesis and Applications of Heterocyclic Compounds
The compound may also be relevant in the synthesis of heterocyclic compounds, such as azepines, azepanes, and azepinones, which possess significant pharmacological and therapeutic implications. Research in this area focuses on the synthesis, reaction mechanisms, and biological properties of these heterocycles. Although the biological aspects of these compounds require further exploration, they represent a promising area for future research in developing new drugs to combat various diseases (Kaur, Garg, Malhi, & Sohal, 2021).
Propiedades
IUPAC Name |
2-(4-aminopiperidin-1-yl)-1-(azepan-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c14-12-5-9-15(10-6-12)11-13(17)16-7-3-1-2-4-8-16/h12H,1-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZKBSWCGJVSTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminopiperidin-1-yl)-1-(azepan-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2,4-difluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462059.png)
![N-[(3-bromophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462060.png)
![(1-Cyclopropylethyl)[(2,6-difluorophenyl)methyl]amine](/img/structure/B1462061.png)

![(Prop-2-en-1-yl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B1462066.png)
![Methyl 3-[(3-fluorophenyl)amino]propanoate](/img/structure/B1462068.png)



![8-Methyl-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B1462077.png)


![(1-Cyclopropylethyl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1462081.png)